N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-5-4-6-17(11-14)23-10-9-21-20(23)25-13-19(24)22-18-12-15(2)7-8-16(18)3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVAEKHDLSBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C15H16N2S
- Molecular Weight : 256.36 g/mol
- CAS Number : Not specified in available literature.
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structural motifs have been identified as potential inhibitors of various biological targets, including:
- Topoisomerases : These enzymes are critical for DNA replication and are often targeted in cancer therapy. Some related compounds have shown inhibitory effects on topoisomerase II, suggesting a possible mechanism for this compound .
- Reactive Oxygen Species (ROS) : Certain derivatives have been noted to induce ROS levels in cancer cells, contributing to apoptosis .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds. For instance:
- Cell Line Studies : Compounds with imidazole and phenyl groups have shown significant cytotoxicity against various cancer cell lines, including breast, colon, lung, and prostate cancers. In vitro assays indicated low micromolar IC50 values compared to standard chemotherapeutic agents like etoposide .
Case Studies
- Study on Imidazole Derivatives : A study evaluated several imidazole-based compounds for their anticancer properties using both 2D and 3D cell culture models. The results indicated that certain derivatives had a pronounced effect on cell proliferation and viability in human lung cancer cell lines .
- Topoisomerase Inhibition : Another investigation focused on the synthesis of new compounds containing thiophene and imidazole moieties that were tested as topoisomerase II inhibitors. These compounds displayed significant anticancer activity at low concentrations while exhibiting low toxicity to normal cells .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.
Antibacterial Activity
Research indicates that compounds with imidazole rings often demonstrate significant antibacterial properties. For instance:
- Mechanism : The imidazole moiety can disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Case Study : A study on similar imidazole derivatives showed effective activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, suggesting that N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may possess comparable efficacy .
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties:
- Mechanism : They inhibit ergosterol synthesis in fungal cell membranes.
- Case Study : Modifications in the imidazole ring structure have been linked to enhanced antifungal activity against various strains, indicating potential for this compound to exhibit similar effects .
Anticancer Potential
The compound's structure suggests it may inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation:
- Mechanism : Hydroxamic acids are known to chelate metal ions and inhibit HDACs, leading to altered gene expression related to apoptosis and cell cycle regulation.
- Case Study : Preliminary investigations have indicated that related compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting the therapeutic potential of this compound .
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on structural analogs.
Key Structural Differences
Backbone and Linkage: The target compound and SHA share a sulfanyl-linked imidazole but differ in the acetamide substituents (target: 2,5-dimethylphenyl; SHA: N-hydroxy) .
Methoxy groups (G856-2040) improve lipophilicity (logP = 2.84) compared to hydroxy or methyl groups, impacting membrane permeability .
Urease Inhibition
- SHA () coordinates nickel ions in Helicobacter pylori urease’s active site, a mechanism likely shared by the target compound due to structural similarities. However, the absence of an N-hydroxy group in the target may reduce metal-binding efficiency .
- Compared to β-mercaptoethanol (a classic inhibitor), sulfanyl-acetamide derivatives offer improved specificity by leveraging aromatic and heterocyclic interactions .
Antimicrobial Potential
- Oxadiazole-thiazole analogs () show antimicrobial activity, suggesting the imidazole-sulfanyl scaffold in the target compound may also exhibit similar properties, albeit untested .
Physicochemical and Conformational Analysis
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
- Conformational Flexibility : highlights that dihedral angles (54–77°) between aryl and heterocyclic rings influence binding. The target compound’s 2,5-dimethylphenyl group may adopt similar angles, affecting steric interactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and what purification techniques ensure high yield and purity?
- Methodology : The synthesis typically involves:
- Imidazole ring formation : Cyclization of glyoxal derivatives with substituted anilines under acidic/basic conditions (e.g., using triethylamine as a base) .
- Thioether linkage : Reaction of the imidazole intermediate with a thiol-containing acetamide precursor via nucleophilic substitution .
- Purification : Recrystallization (using solvents like dichloromethane) and column chromatography (silica gel, gradient elution) are critical for isolating high-purity products .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR identifies substituents on the imidazole and phenyl rings (e.g., methyl groups at δ ~2.3 ppm for aromatic-CH3) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
Advanced Research Questions
Q. How can researchers design experiments to assess the elastase inhibitory potential of this compound, and what computational approaches support target identification?
- Experimental Design :
- In vitro assays : Use human neutrophil elastase (HNE) with fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Measure IC50 values via fluorescence quenching .
- SAR Studies : Modify substituents on the imidazole (e.g., introducing electron-withdrawing groups) to enhance binding affinity .
- Computational Modeling :
- Docking (AutoDock Vina) : Predict interactions with HNE’s catalytic triad (His57, Asp102, Ser195) .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in crystallographic data, such as conformational polymorphism observed in asymmetric units?
- Crystallographic Refinement :
- Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain conformational differences in asymmetric units .
- Complementary Techniques :
- PXRD identifies polymorphic forms by comparing experimental vs. simulated patterns .
- DFT Calculations (Gaussian 16) : Compare energy landscapes of conformers to determine thermodynamic stability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial or anti-inflammatory activity?
- Methodology :
- Bioisosteric Replacement : Substitute the 3-methylphenyl group with halogenated analogs (e.g., 4-F-phenyl) to enhance lipophilicity and membrane penetration .
- Pharmacophore Modeling (MOE) : Identify critical features (e.g., sulfanyl-acetamide as a hydrogen-bond acceptor) .
- In Vivo Validation :
- Murine models : Evaluate pharmacokinetics (oral bioavailability, t1/2) and toxicity (LD50) .
Handling Data Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
- Root Cause Analysis :
- Purity Verification : Re-analyze compounds via HPLC (>98% purity threshold) to rule out impurities .
- Assay Standardization : Use positive controls (e.g., doxycycline for antimicrobial assays) to normalize inter-lab variability .
Advanced Structural Analysis
Q. What advanced techniques elucidate the compound’s interaction with biological targets at the atomic level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
